molecular formula C9H8N2O B11921281 Quinazolin-8-ylmethanol

Quinazolin-8-ylmethanol

Cat. No.: B11921281
M. Wt: 160.17 g/mol
InChI Key: DVIHBKDASNGUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazolin-8-ylmethanol is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinazolin-8-ylmethanol can be synthesized through various methods, including microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis. One common method involves the reaction of 2-aminobenzyl alcohol with formamide under microwave irradiation, resulting in the formation of this compound . Another approach includes the use of metal catalysts such as copper or palladium to facilitate the cyclization of appropriate precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Scientific Research Applications

Quinazolin-8-ylmethanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe and biological imaging reagent. Its luminescent properties make it suitable for use in bioimaging and diagnostic applications .

Medicine: In medicine, this compound and its derivatives are investigated for their therapeutic potential. They have shown promise as anticancer agents, antibacterial agents, and anti-inflammatory compounds. Some derivatives are being explored for their ability to inhibit specific molecular targets involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds is of significant importance .

Mechanism of Action

The mechanism of action of quinazolin-8-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, this compound derivatives have been shown to inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth . By blocking these enzymes, the compounds can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound may interact with DNA, leading to DNA damage and inhibition of cell proliferation .

Comparison with Similar Compounds

Uniqueness of Quinazolin-8-ylmethanol: this compound stands out due to its specific position of the hydroxymethyl group, which influences its reactivity and interaction with biological targets. This unique positioning allows for the development of derivatives with tailored properties for various applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

quinazolin-8-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-4,6,12H,5H2

InChI Key

DVIHBKDASNGUPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)CO

Origin of Product

United States

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